7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine, also known as MT-45, is a synthetic opioid analgesic drug. It was first synthesized in the 1970s by scientists at the pharmaceutical company Dainippon Sumitomo Pharma in Japan. MT-45 has been found to have a high affinity for the mu-opioid receptor, which is responsible for the analgesic effects of opioids. However, it has also been found to have a high potential for abuse and dependence, and has been classified as a Schedule I controlled substance in the United States.
Wirkmechanismus
7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine acts on the mu-opioid receptor in the brain and spinal cord, which is responsible for the analgesic effects of opioids. It binds to the receptor and activates a signaling pathway that reduces the transmission of pain signals in the nervous system. This leads to a reduction in pain perception and an increase in pain tolerance.
Biochemical and physiological effects:
This compound has been found to have several biochemical and physiological effects, including analgesia, sedation, respiratory depression, and euphoria. It has also been found to have a high potential for abuse and dependence, and has been associated with several adverse effects, including nausea, vomiting, constipation, and respiratory depression.
Vorteile Und Einschränkungen Für Laborexperimente
7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine has several advantages for use in laboratory experiments, including its high affinity for the mu-opioid receptor and its potent analgesic effects. However, it also has several limitations, including its potential for abuse and dependence, and the lack of data on its safety and efficacy in humans.
Zukünftige Richtungen
There are several future directions for research on 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine, including:
1. Further studies on its pharmacological properties and potential therapeutic uses, particularly in the treatment of chronic pain.
2. Studies on the safety and efficacy of this compound in humans, including clinical trials.
3. Development of new opioid analgesics based on the structure of this compound, with improved safety and efficacy profiles.
4. Development of new methods for the synthesis of this compound and related compounds.
5. Studies on the potential for abuse and dependence of this compound and related compounds, and the development of strategies to mitigate these risks.
6. Studies on the interactions of this compound with other drugs and substances, particularly other opioids.
7. Development of new methods for the detection of this compound and related compounds in biological samples.
Synthesemethoden
The synthesis of 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine involves several steps, including the reaction of 3,4-dimethoxyphenylacetonitrile with 1,2-dibromoethane to form 3,4-dimethoxyphenylacetamide. This is then reacted with sodium hydride and 2,2-dimethyl-1,3-dioxolane to form the intermediate compound 5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine. The final step involves the reaction of this intermediate with 2,6-dimethylphenol to form this compound.
Wissenschaftliche Forschungsanwendungen
7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine has been the subject of several scientific studies, primarily focused on its pharmacological properties and potential therapeutic uses. One study found that this compound has a higher affinity for the mu-opioid receptor than morphine, suggesting that it may be a more potent analgesic. Another study found that this compound was effective in reducing pain in animal models of neuropathic pain and inflammatory pain. However, these studies were conducted in animals and further research is needed to determine the safety and efficacy of this compound in humans.
Eigenschaften
IUPAC Name |
10,10-dimethyl-4-azatricyclo[7.1.1.02,7]undeca-2,4,6-trien-5-amine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2/c1-12(2)8-3-7-4-11(13)14-6-9(7)10(12)5-8/h4,6,8,10H,3,5H2,1-2H3,(H2,13,14) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DSKNEBHLQADPLT-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C2CC1C3=CN=C(C=C3C2)N)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80698121 |
Source
|
Record name | 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.27 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180802-86-2 |
Source
|
Record name | 7,7-Dimethyl-5,6,7,8-tetrahydro-6,8-methanoisoquinolin-3-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80698121 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.